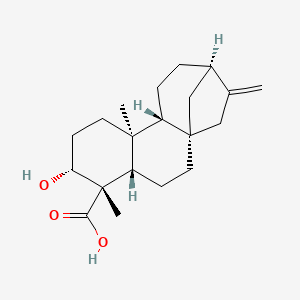
Taxachitriene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxachitriene A is a bicyclic taxane diterpenoid that occurs naturally in the needles of Taxus chinensis. It has drawn interest due to its intriguing structure and potential biological activities .
Molecular Structure Analysis
The chemical structure of Taxachitriene A is characterized by its bicyclic framework. Unfortunately, detailed structural elucidation data is scarce in the literature. Researchers have primarily relied on spectral analysis and chemical derivatizations to confirm its structure .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation : Taxachitrienes A and B were first isolated from the needles of Taxus chinensis and are identified as bicyclic taxane diterpenoids. Taxachitriene A, in particular, has been proposed as a biogenetic precursor for taxanes (Fang et al., 1995).
Chemical Variants and Derivatives : Further research on Taxus chinensis var. mairei led to the discovery of new compounds related to Taxachitriene A, including variants like 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A, which were established using spectral methods (Shi et al., 1998).
Taxane Diterpenoids Exploration : A study on the needles of the Chinese yew, Taxus chinensis var. mairei, identified three novel and five known bicyclic 3,8-secotaxane diterpenoids. Among these, 2-deacetyltaxachitriene A was characterized, providing insights into the structural diversity of taxane diterpenoids (Shi, Oritani, Sugiyama, & Kiyota, 1998).
New Taxoids Discovery : In a study on the seeds of Taxus chinensis, two new taxoids were isolated along with other compounds, including taxuspine Z, taxin B, taxezopidine G, and taxachitriene A. This research expanded the understanding of taxoid structures (Chen, Chen, & Shen, 1999).
Antimitotic Agents and Cancer Treatment : The role of taxanes, including those related to Taxachitriene A, as antimitotic agents in cancer therapy has been extensively studied. These agents inhibit tubulin polymerization, making them effective in treating various cancers (Li & Sham, 2002).
Taxane Biosynthesis : Research on the transcriptome of Taxus species highlighted the significant expression of taxane biosynthetic genes in certain tissues, indicating the active production of taxanes like Taxachitriene A in specific parts of the plant (Hao et al., 2011).
Taxane-Induced Toxicities and Pharmacogenetics : Studies on taxane-induced toxicities, including those related to Taxachitriene A derivatives, have led to investigations into pharmacogenetic variations affecting individual susceptibility to adverse events in cancer therapy (Frederiks et al., 2015).
Natural Diversity in Taxane-Related Genes : A study focused on the natural diversity in genes related to taxanes, such as Taxachitriene A, within Taxus baccata populations. This research provides insights into the evolutionary pressures and selection shaping the diversity of taxol-related genes (Burgarella et al., 2012).
Wirkmechanismus
Target of Action
Taxachitriene A is a bicyclic taxane diterpenoid that can be found in the needles of Taxus chinensis The primary targets of Taxachitriene A are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets at a cellular level . The specifics of these interactions and the resulting changes are areas for future investigation.
Eigenschaften
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-KGEPRWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Taxachitriene A and where is it found?
A1: Taxachitriene A is a bicyclic taxane diterpenoid originally isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. [] This compound belongs to a larger family of taxanes, many of which exhibit notable biological activities.
Q2: What is the molecular formula and structure of Taxachitriene A?
A2: Taxachitriene A possesses the molecular formula C29H44O7. [] It features a unique bicyclic [9.3.1]pentadecatriene core structure, which distinguishes it from the more common tricyclic taxanes like paclitaxel (Taxol®). [] While the full spectroscopic data for Taxachitriene A is not provided in these abstracts, it is likely characterized using techniques like NMR spectroscopy and mass spectrometry.
Q3: Have any other compounds similar to Taxachitriene A been isolated from Taxus species?
A3: Yes, Taxachitriene B, a structurally related compound, was isolated alongside Taxachitriene A from Taxus chinensis. [, ] Additionally, several other bicyclic 3,8-secotaxane diterpenoids, such as canadensene and taxuspine derivatives, were also found in the same species. [] Researchers have identified various taxoids, including 2alpha-acetoxy-2',7-dideacetoxyaustrospicatine and decinnamoyltaxinine E, from the seeds of Taxus chinensis. [] This highlights the diverse array of taxane derivatives found within a single species.
Q4: Are there any studies focusing on the synthesis of Taxachitriene A or its analogs?
A4: While the provided abstracts do not mention the specific synthesis of Taxachitriene A, research has explored the creation of the bicyclo[9.3.1]pentadecatriene carbon skeleton found in taxachitrienes. [] This synthetic approach could potentially pave the way for the development of novel Taxachitriene A analogs for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

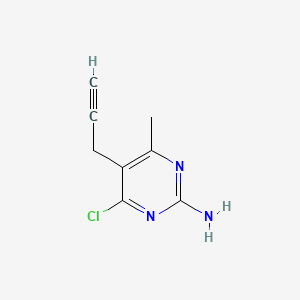
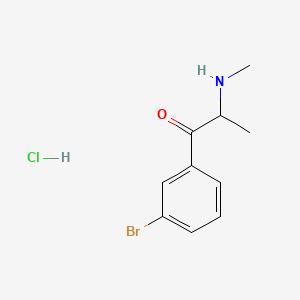
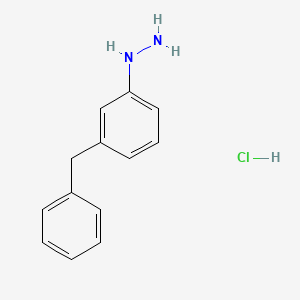
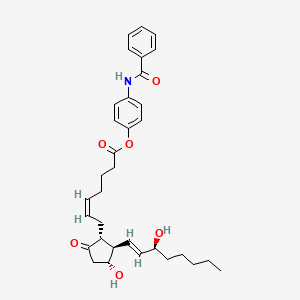
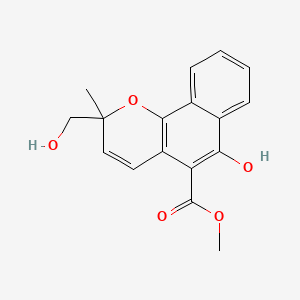
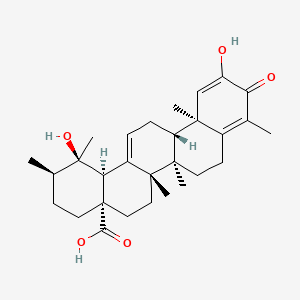
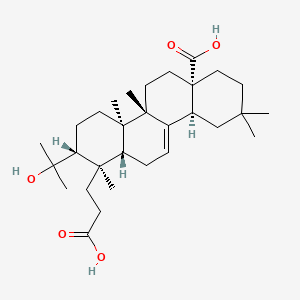
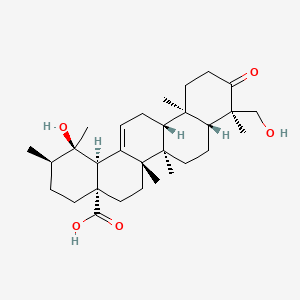



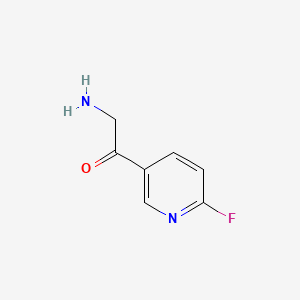
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)
